![molecular formula C21H25N3O3S B3014485 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1260944-89-5](/img/no-structure.png)
2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis in Imaging
This chemical has been explored in the context of radiosynthesis for imaging purposes, particularly involving the translocator protein (18 kDa) with PET. A study by Dollé et al. (2008) demonstrated the use of a similar compound, [18F]PBR111, in positron emission tomography (PET), which could have implications for brain imaging and neurological research (Dollé et al., 2008).
Anticancer Applications
Al-Sanea et al. (2020) explored derivatives of this chemical class for potential anticancer applications. Their research identified compounds with significant cancer cell growth inhibition, highlighting its potential in cancer treatment and research (Al-Sanea et al., 2020).
Antimicrobial Agents
Hossan et al. (2012) synthesized a series of derivatives of this compound class as antimicrobial agents. Their findings suggest the potential of these compounds in combating bacterial and fungal infections (Hossan et al., 2012).
Analgesic and Antipyretic Agent Development
Reddy et al. (2014) worked on environmentally friendly syntheses of analogues to this chemical, aiming to develop potential analgesic and antipyretic compounds. This research contributes to the field of pain management and fever reduction (Reddy et al., 2014).
Enzyme Inhibition for Cancer Therapy
Gangjee et al. (2008) synthesized analogues as inhibitors of thymidylate synthase and dihydrofolate reductase, important enzymes in cancer cell proliferation. This research could be crucial in developing new cancer therapies (Gangjee et al., 2008).
Antitumor Activity
Hafez and El-Gazzar (2017) synthesized derivatives of this compound for evaluating their antitumor activity. Their results indicate significant potential in cancer treatment (Hafez & El-Gazzar, 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine with N-(4-(propan-2-yl)phenyl)acetamide in the presence of a coupling agent. The resulting intermediate is then reacted with 2-methylpropylamine to yield the final product.", "Starting Materials": [ "2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine", "N-(4-(propan-2-yl)phenyl)acetamide", "Coupling agent (e.g. EDC, HATU)", "2-methylpropylamine" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine and N-(4-(propan-2-yl)phenyl)acetamide in a suitable solvent (e.g. DMF, DMSO) and add a coupling agent (e.g. EDC, HATU). Stir the reaction mixture at room temperature for several hours.", "Step 2: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 3: Dissolve the intermediate in a suitable solvent (e.g. ethanol, DMF) and add 2-methylpropylamine. Stir the reaction mixture at room temperature for several hours.", "Step 4: Purify the final product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1260944-89-5 |
Molekularformel |
C21H25N3O3S |
Molekulargewicht |
399.51 |
IUPAC-Name |
2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-13(2)11-24-20(26)19-17(9-10-28-19)23(21(24)27)12-18(25)22-16-7-5-15(6-8-16)14(3)4/h5-10,13-14H,11-12H2,1-4H3,(H,22,25) |
InChI-Schlüssel |
YGIBCKXJKXUMHH-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


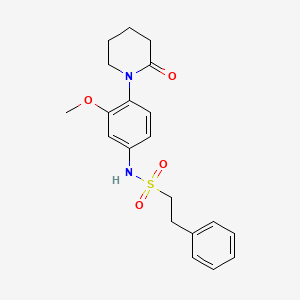

![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one](/img/structure/B3014404.png)
![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B3014405.png)
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide](/img/structure/B3014407.png)
![N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3014409.png)
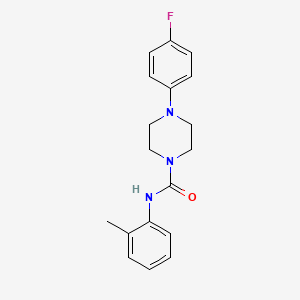
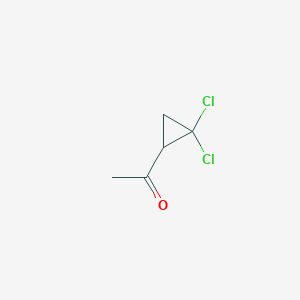
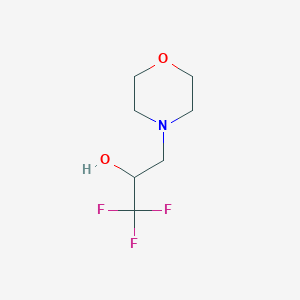
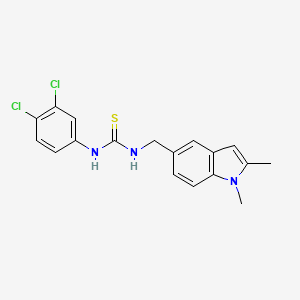
![2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one](/img/structure/B3014421.png)

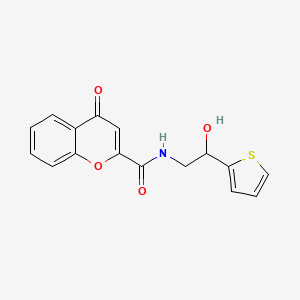
![diethyl 2,2'-(3-(tert-butyl)-9-methyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetate](/img/structure/B3014425.png)
